3,6-Dichloro-8-methylquinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, which is characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. This compound features two chlorine substituents at positions 3 and 6, and a methyl group at position 8, with a carbonyl group at position 4. Quinoline derivatives are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
3,6-Dichloro-8-methylquinolin-4(1H)-one can be derived from various synthetic routes involving the modification of simpler quinoline derivatives. It is classified under the category of halogenated quinolines, which are known for their enhanced reactivity and biological activities compared to their non-halogenated counterparts.
The synthesis of 3,6-Dichloro-8-methylquinolin-4(1H)-one can be achieved through several methods:
The molecular formula for 3,6-Dichloro-8-methylquinolin-4(1H)-one is C10H7Cl2N. Its structure features:
3,6-Dichloro-8-methylquinolin-4(1H)-one can participate in various chemical reactions due to its functional groups:
Reactions are typically carried out under controlled conditions to prevent degradation or unwanted side reactions. Solvents such as ethanol or acetone are commonly used.
The biological activity of 3,6-Dichloro-8-methylquinolin-4(1H)-one is attributed to its ability to interact with biological targets:
Research indicates that similar compounds exhibit significant activity against various cancer cell lines and may also show antiviral properties through mechanisms involving interference with viral replication pathways .
3,6-Dichloro-8-methylquinolin-4(1H)-one has several applications in scientific research:
The quinoline nucleus—a benzene ring fused to pyridine—is a privileged scaffold in drug design due to its versatile bioactivity and structural tunability. This bicyclic system enables diverse interactions with biological targets: the pyridine nitrogen acts as a hydrogen-bond acceptor, while the planar aromatic system facilitates π-stacking and hydrophobic interactions [3]. Quinoline derivatives exhibit intrinsic activity against cancer, infectious diseases, and neurological disorders, partly due to their ability to intercalate DNA, inhibit enzymes, and modulate oxidative stress pathways [3] [5]. The scaffold’s synthetic flexibility allows strategic decoration at positions C2–C8, enabling fine-tuning of pharmacological properties. For example, antimalarial drugs (chloroquine) feature a C4-diethylaminopentyl chain, whereas anticancer agents often exploit C3/C6 halogenation for enhanced potency [3].
Table 1: Key Positions of the Quinoline Scaffold and Their Biological Roles
Position | Functionalization Impact | Example Bioactivities |
---|---|---|
C2 | Electron-withdrawing groups enhance DNA affinity | Topoisomerase inhibition (e.g., topotecan) |
C3/C4 | Halogenation improves target selectivity | Antimalarial activity (chloroquine analogs) |
C6/C8 | Methyl/halogen substituents modulate lipophilicity | Cytotoxicity enhancement in solid tumors |
N1 | Quaternary salts increase water solubility | Antibacterial quinolones |
Halogen atoms (Cl, Br, F) profoundly influence quinoline bioactivity by altering electronic distribution, lipophilicity, and binding kinetics. Chlorine, with its moderate size and strong electron-withdrawing effect, enhances membrane permeability and metabolic stability. In 2021, 14 FDA-approved halogenated drugs included chlorine-containing kinase inhibitors (e.g., tivozanib) where chlorine improved target binding through hydrophobic interactions and conformational control [6]. Computational studies reveal that C6 chlorination in quinolines increases polar surface area by ~17 Ų while elevating logP by 0.5–1.0 units, optimizing blood-brain barrier penetration [6] [8]. Bromine’s larger atomic radius facilitates halogen bonding with protein residues (e.g., kinase hinge regions), as evidenced in bromoquinoline inhibitors of DNA-PK (IC₅₀ < 100 nM) [8]. Fluorine, though rare in natural quinolines, enhances metabolic stability by blocking cytochrome P450 oxidation sites [6].
The bioactivity of quinoline derivatives is exquisitely sensitive to substituent position:
Table 2: Halogenation Methods for Quinoline Derivatives
Method | Conditions | Regioselectivity | Atom Economy |
---|---|---|---|
Trihaloisocyanuric acids | TCCA/TBCA, CH₃CN, rt, air | C5-selective for 8-substituted quinolines | High (0.36 equiv) |
Phosphorus pentasulfide | Toluene, reflux, inert atmosphere | C2/C4-thionation | Moderate |
Microwave-assisted | TBAI/DCE, 110°C, 30 min | C2-chloromethylation | High |
Table 3: Impact of Substituent Position on Biological Activity
Substituent Position | Physicochemical Effect | Biological Consequence |
---|---|---|
C3 Chlorine | +I effect, blocks metabolism | Enhanced plasma stability (t₁/₂ ↑ 40%) |
C6 Chlorine | -I effect, increases electrophilicity | NQO1 activation → ROS generation in cancer cells |
C8 Methyl | Steric shield, lipophilicity +0.3 logP | Blocks CYP3A4 oxidation; directs C5 functionalization |
C4 Carbonyl (keto) | H-bond acceptor, enolizable | DNA intercalation; metal chelation |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1